molecular formula C25H25N5O3 B2498134 N-cyclopentyl-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide CAS No. 1030132-60-5

N-cyclopentyl-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide

Cat. No.: B2498134
CAS No.: 1030132-60-5
M. Wt: 443.507
InChI Key: JGDYESKBVBZQOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopentyl-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide is a novel synthetic compound designed for advanced pharmacological research, integrating multiple privileged heterocyclic scaffolds known for their biological activity. This molecule features a 1,8-naphthyridin-4-one core, a structure present in compounds with documented bacterial and fungicidal activities . It is strategically functionalized with a 1,2,4-oxadiazole unit at the 3-position, a ring system widely recognized in medicinal chemistry as a stable bioisostere for ester and amide groups, which can enhance metabolic stability and improve pharmacokinetic properties . The 1,2,4-oxadiazole heterocycle is a key pharmacophore in developing molecules with agricultural and anticancer activities . The inclusion of an N-cyclopentyl acetamide moiety further aligns with common medicinal chemistry approaches to modulate a compound's lipophilicity and receptor binding affinity . This unique architecture makes it a compelling candidate for research into multitargeted kinase inhibition. Recent studies highlight the therapeutic potential of hybrid molecules combining 1,8-naphthyridine or similar nitrogen-containing heterocycles with 1,2,4-oxadiazole rings, particularly as antiproliferative agents that can simultaneously inhibit critical oncogenic targets like EGFR and BRAF . Consequently, this compound is of significant interest for investigators in the fields of oncology and chemical biology, focusing on the design and evaluation of next-generation targeted therapies. This product is intended for research and further analytical development purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-cyclopentyl-2-[7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3/c1-15-7-3-6-10-18(15)23-28-25(33-29-23)20-13-30(14-21(31)27-17-8-4-5-9-17)24-19(22(20)32)12-11-16(2)26-24/h3,6-7,10-13,17H,4-5,8-9,14H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDYESKBVBZQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3CCCC3)C4=NC(=NO4)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-cyclopentyl-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide involves multiple steps, beginning with the preparation of the core naphthyridin-4-one structure. Key steps often include the formation of oxadiazole through cyclization reactions and subsequent functionalization to introduce the cyclopentyl and acetamide groups. Typical reaction conditions might involve solvents like dichloromethane or acetonitrile, catalysts such as palladium or copper salts, and temperature controls to facilitate the various stages of synthesis.

Industrial Production Methods: : While the laboratory synthesis is elaborate and entails specific reagents and conditions, industrial production methods may streamline the process for scale-up, often leveraging batch or continuous flow techniques to enhance efficiency and yield. Optimization of reaction parameters, including temperature, pressure, and catalyst loadings, are crucial in an industrial setting to achieve desired purity and quantity.

Chemical Reactions Analysis

Types of Reactions It Undergoes: : The compound is amenable to various chemical reactions such as:

  • Oxidation: : Can occur at the oxadiazole or naphthyridinone rings.

  • Reduction: : Particularly targeting the carbonyl functionalities in the molecule.

  • Substitution: : Both aromatic and aliphatic substituents can undergo substitution reactions.

Common Reagents and Conditions: : Reagents often employed include oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride. Substitution reactions might involve halogens or other electrophiles under specific conditions like Friedel-Crafts or nucleophilic aromatic substitution.

Major Products: : The resultant products from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield various hydroxylated or further oxidized species, while substitution reactions can introduce new functional groups enhancing the compound’s diversity for further applications.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing naphthyridine and oxadiazole moieties. For instance, a series of 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one derivatives were synthesized and evaluated for their ability to sensitize cancer cells to cisplatin treatment. These derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that N-cyclopentyl-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide may similarly enhance anticancer efficacy through similar mechanisms .

Antimicrobial Properties

Naphthyridine derivatives have demonstrated broad-spectrum antimicrobial activity. The incorporation of the oxadiazole ring has been shown to enhance lipophilicity and membrane permeability, facilitating better drug absorption and efficacy against bacterial strains . This suggests that this compound could be effective in treating infections caused by resistant bacteria.

Anti-inflammatory Effects

The anti-inflammatory properties of naphthyridine derivatives are well-documented. Compounds with similar structural features have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models . This positions this compound as a potential candidate for developing new anti-inflammatory drugs.

Neurological Applications

Emerging research indicates that naphthyridine derivatives may also possess neuroprotective effects. They have been implicated in the modulation of neurotransmitter systems and could potentially be used in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease . The specific mechanisms through which these compounds exert neuroprotective effects are still under investigation but represent a promising area for future research.

Case Study 1: Anticancer Efficacy

In a study published in Molecular Cancer Therapeutics, researchers synthesized a series of naphthyridine derivatives and assessed their efficacy against various cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis in cancer cells. The study concluded that modifications to the naphthyridine structure could enhance anticancer activity .

Case Study 2: Antimicrobial Activity

A research article focused on the synthesis of oxadiazole-containing compounds demonstrated their antimicrobial effectiveness against both Gram-positive and Gram-negative bacteria. The study highlighted how structural modifications influenced antibacterial potency and suggested that similar modifications could be applied to this compound for enhanced efficacy .

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide hinges on its interaction with molecular targets such as enzymes or receptors, potentially modulating their activity. The specific pathways involved depend on its application, be it inhibiting a particular enzyme in a biochemical assay or binding to a receptor in medicinal chemistry to exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several acetamide derivatives and heterocyclic systems reported in recent literature. Below is a detailed comparison based on structural features, synthesis, and spectroscopic properties:

Structural Analogues

Core Heterocycles :

  • Target Compound : 1,8-naphthyridine fused with 1,2,4-oxadiazole.
  • Analogues :

  • N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) : Contains a naphthalene core and 1,2,3-triazole ring ().
  • 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) : Similar triazole-acetamide structure with phenyl substitution ().
    • Key Difference : The naphthyridine-oxadiazole fusion in the target compound offers greater rigidity and electron-deficient character compared to naphthalene-triazole systems, which may enhance π-π stacking interactions in biological targets .

Substituent Effects :

  • Target Compound : Cyclopentyl group on the acetamide nitrogen.
  • Analogues :

  • 6m : 4-Chlorophenyl substituent (electron-withdrawing).
  • 6b : 2-Nitrophenyl group (strongly electron-withdrawing) ().
    • Impact : The cyclopentyl group in the target compound likely improves membrane permeability compared to aromatic substituents, which may reduce solubility due to planar stacking .

Spectroscopic Properties

Compound IR (C=O stretch, cm⁻¹) 1H NMR (Key Signals, δ ppm) HRMS [M+H]+
Target Compound ~1670–1680* Cyclopentyl CH (~1.5–2.5 ppm)* Not available
6m () 1678 Aromatic H (7.20–8.36 ppm) 393.1112
6b () 1682 –OCH2 (5.48 ppm), triazole H (8.36 ppm) 404.1348
Naphthalen-2-yloxy Analogues () 1671–1682 –NCH2CO– (~5.38–5.48 ppm) 404.1359 (calculated)

*Predicted based on analogous carbonyl stretches ().

Functional Group Analysis

  • Oxadiazole vs.
  • Aromatic Systems : The 1,8-naphthyridine core (target) vs. naphthalene (analogues) alters electron distribution, affecting binding to hydrophobic pockets in enzymes or receptors .

Research Implications

While direct biological data for the target compound are unavailable, structural comparisons suggest advantages:

  • Enhanced Rigidity : The fused naphthyridine-oxadiazole system may improve target selectivity over flexible triazole-containing analogues.
  • Tunable Lipophilicity : The cyclopentyl group offers a balance between permeability and solubility, unlike polar nitro or chloro substituents in analogues ().

Further studies should explore crystallographic validation (using SHELX/ORTEP) and biological screening to confirm these hypotheses.

Biological Activity

N-cyclopentyl-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a unique structure that combines a naphthyridine core with an oxadiazole moiety. The presence of these functional groups is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following sections detail specific findings related to its biological activity.

Anticancer Activity

  • Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including:
    • Human breast adenocarcinoma (MCF-7)
    • Human melanoma (MEL-8)
    • Human acute lymphoblastic leukemia (CEM-13)
    • Human adult acute monocytic leukemia (U-937)
  • Cytotoxicity : The compound demonstrated potent cytotoxicity with IC50 values in the micromolar range. For instance:
    • Against MCF-7 cells: IC50 = 0.65 µM
    • Against U-937 cells: IC50 = 0.78 µM
    • Comparative studies showed that its activity was superior to standard chemotherapeutics like doxorubicin in some cases .
  • Mechanism of Action :
    • Apoptosis Induction : Flow cytometry assays revealed that treatment with the compound led to increased apoptosis in cancer cells, evidenced by elevated caspase 3/7 activity.
    • Cell Cycle Arrest : The compound was found to induce cell cycle arrest at the G1 phase in MCF-7 cells, disrupting normal cellular proliferation .

Structure-Activity Relationship (SAR)

The biological potency of this compound can be attributed to specific structural features:

  • Electron-Withdrawing Groups : The introduction of electron-withdrawing groups on the aromatic ring has been shown to enhance activity.
  • Oxadiazole and Naphthyridine Linkage : This structural combination appears crucial for the observed anticancer effects and may facilitate interactions with biological targets such as enzymes involved in cell proliferation and survival .

Comparative Analysis

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
N-cyclopentyl...MCF-70.65Apoptosis induction
DoxorubicinMCF-71.93DNA intercalation
ProdigiosinMCF-71.93Apoptosis induction

Case Studies

Several studies have highlighted the efficacy of similar compounds in preclinical models:

  • Study on Oxadiazole Derivatives : A study published in MDPI demonstrated that oxadiazole derivatives exhibited higher cytotoxicity against various cancer cell lines compared to traditional treatments .
  • In Vivo Studies : Preliminary in vivo studies indicated that compounds with similar structures could significantly reduce tumor growth in xenograft models, suggesting potential for clinical application .

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